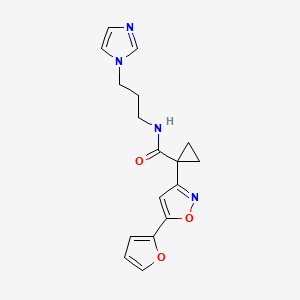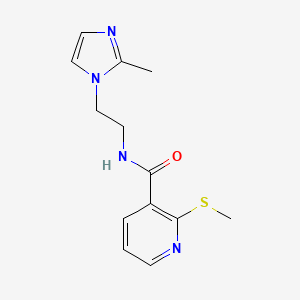![molecular formula C11H11BrN2O3 B2649555 4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid CAS No. 2248336-57-2](/img/structure/B2649555.png)
4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid (BPIC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPIC is a derivative of imidazolidine-2-one and is synthesized through a specific method.
作用機序
The mechanism of action of 4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid in its various applications is not yet fully understood. However, it is known that 4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid can interact with specific targets in cells and tissues, leading to the observed effects. In the case of anti-inflammatory and anti-cancer properties, 4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid has been shown to inhibit the activity of specific enzymes and signaling pathways involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid has been shown to have various biochemical and physiological effects in animal models. In studies on its anti-inflammatory properties, 4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in the blood and tissues of animals. In studies on its anti-cancer properties, 4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in vitro and in vivo.
実験室実験の利点と制限
4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid has several advantages for lab experiments, including its ease of synthesis, stability, and reproducibility. However, some limitations of 4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid include its relatively low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several potential future directions for research on 4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid. In the field of medicinal chemistry, 4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid could be further studied for its anti-inflammatory and anti-cancer properties, with a focus on identifying its specific targets and mechanisms of action. In the field of material science, 4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid could be used as a ligand in the synthesis of new MOFs with improved gas storage and separation properties. 4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid could also be studied for its potential use in the development of sensors for environmental monitoring, such as for detecting pollutants in water and air.
合成法
4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid is synthesized through a specific method that involves the reaction of 3-bromobenzylamine with ethyl glyoxylate in the presence of a base. The resulting product is then subjected to a cyclization reaction with triethyl orthoformate, followed by hydrolysis to obtain 4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid. The synthesis method of 4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid has been established to be efficient and reproducible.
科学的研究の応用
4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid has been found to have potential applications in various fields of scientific research. In the field of medicinal chemistry, 4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid has been studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In the field of material science, 4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation applications. 4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid has also been studied for its potential use in the development of sensors for environmental monitoring.
特性
IUPAC Name |
4-[(3-bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O3/c12-8-3-1-2-7(4-8)5-11(9(15)16)6-13-10(17)14-11/h1-4H,5-6H2,(H,15,16)(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSWXOPQMMWRPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)N1)(CC2=CC(=CC=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-((2,5-Dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2649478.png)
![3-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2649479.png)
![N-[1-(adamantan-1-yl)-2-oxo-2-(piperidin-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B2649480.png)
![1H-Oxazolo[3',4':1,2]pyrido[3,4-b]indol-3-one, 5,6,11,11b-tetrahydro-8-methoxy-1,1,11b-trimethyl-](/img/structure/B2649482.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2649484.png)
![N-(furan-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B2649485.png)
![N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2649487.png)

